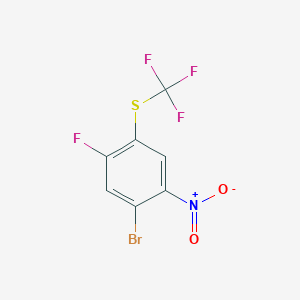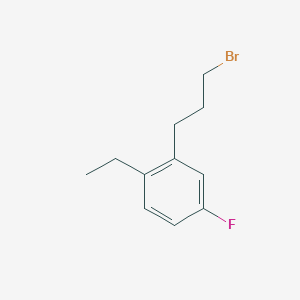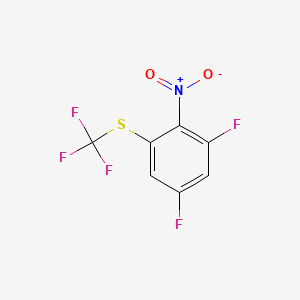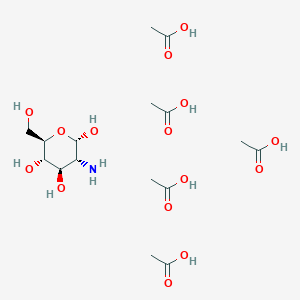
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucosamine Pentaacetate: is a carbohydrate derivative that belongs to the glycoconjugates family. It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Glucosamine Pentaacetate is typically synthesized through the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Alpha-D-Glucosamine Pentaacetate involves large-scale acetylation reactions. The process is optimized to achieve high yields and purity. Industrial methods often use advanced catalysts and reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of glucosaminic acid derivatives.
Reduction: Production of deacetylated glucosamine.
Substitution: Generation of various substituted glucosamine derivatives.
Scientific Research Applications
Alpha-D-Glucosamine Pentaacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-D-Glucosamine Pentaacetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Beta-D-Glucosamine Pentaacetate: Another acetylated form of glucosamine with similar properties but different stereochemistry.
N-Acetylglucosamine: A related compound used in the synthesis of glycosaminoglycans and proteoglycans.
Uniqueness: Alpha-D-Glucosamine Pentaacetate is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C16H33NO15 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6+;;;;;/m1...../s1 |
InChI Key |
STTVBAVCXJIOBC-PEIQMCPGSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


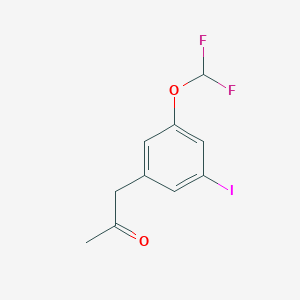
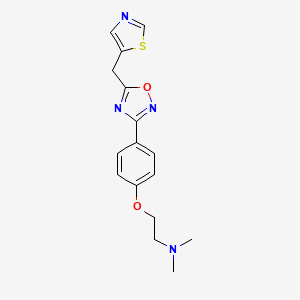
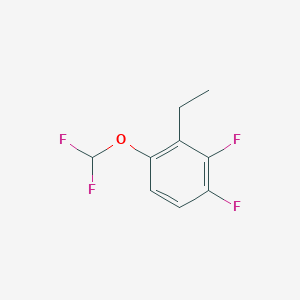

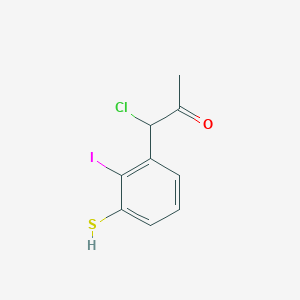
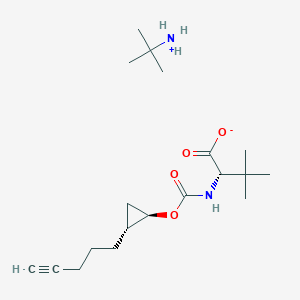
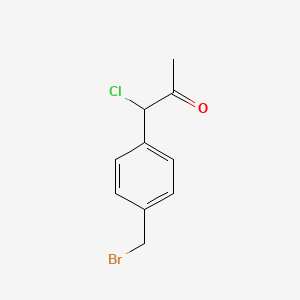
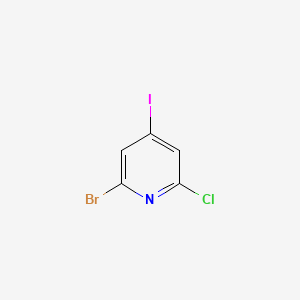
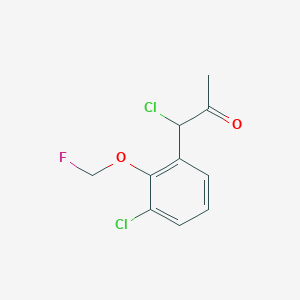
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
